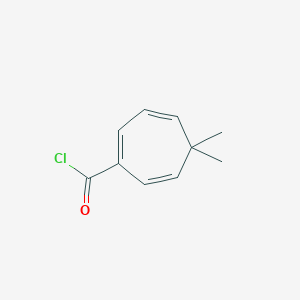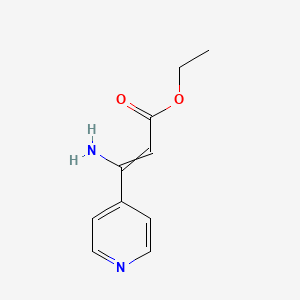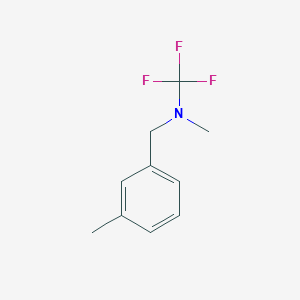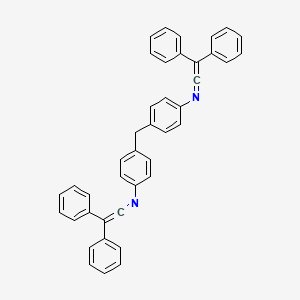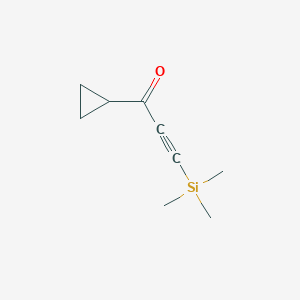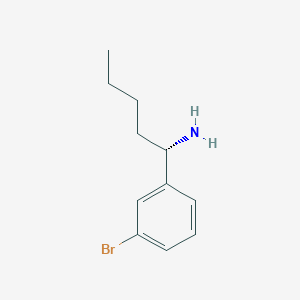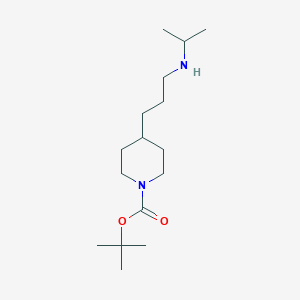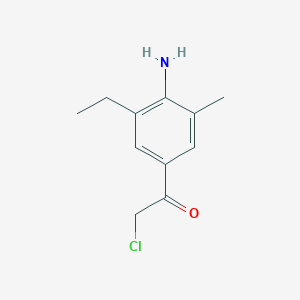
1-(4-Amino-3-ethyl-5-methylphenyl)-2-chloroethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Amino-3-ethyl-5-methylphenyl)-2-chloroethan-1-one is an organic compound with a complex structure It is characterized by the presence of an amino group, an ethyl group, a methyl group, and a chloroethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Amino-3-ethyl-5-methylphenyl)-2-chloroethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-amino-3-ethyl-5-methylphenol.
Chlorination: The phenol is chlorinated using thionyl chloride (SOCl₂) to introduce the chloroethanone group.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the chlorination process.
Purification: Employing purification techniques such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
1-(4-Amino-3-ethyl-5-methylphenyl)-2-chloroethan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chloroethanone moiety can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) are commonly used.
Oxidation: Reagents like potassium permanganate (KMnO₄) or nitric acid (HNO₃) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Major Products Formed
Substitution Products: Formation of azido or thiocyanato derivatives.
Oxidation Products: Formation of nitro derivatives.
Reduction Products: Formation of alcohol derivatives.
Scientific Research Applications
1-(4-Amino-3-ethyl-5-methylphenyl)-2-chloroethan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Amino-3-ethyl-5-methylphenyl)-2-chloroethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The chloroethanone moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The amino group may also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Amino-3-ethyl-5-methylphenol: Lacks the chloroethanone group, making it less reactive in substitution reactions.
1-(4-Amino-3-ethyl-5-methylphenyl)-2-bromoethan-1-one: Similar structure but with a bromo group instead of a chloro group, which may affect its reactivity and biological activity.
1-(4-Amino-3-ethyl-5-methylphenyl)-2-iodoethan-1-one: Contains an iodo group, which is more reactive than the chloro group.
Uniqueness
1-(4-Amino-3-ethyl-5-methylphenyl)-2-chloroethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the chloroethanone moiety allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry and research applications.
Properties
CAS No. |
693288-44-7 |
|---|---|
Molecular Formula |
C11H14ClNO |
Molecular Weight |
211.69 g/mol |
IUPAC Name |
1-(4-amino-3-ethyl-5-methylphenyl)-2-chloroethanone |
InChI |
InChI=1S/C11H14ClNO/c1-3-8-5-9(10(14)6-12)4-7(2)11(8)13/h4-5H,3,6,13H2,1-2H3 |
InChI Key |
QAZGUZJNEBVOLA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC(=C1)C(=O)CCl)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



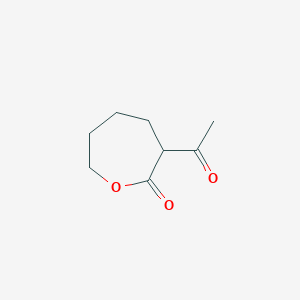
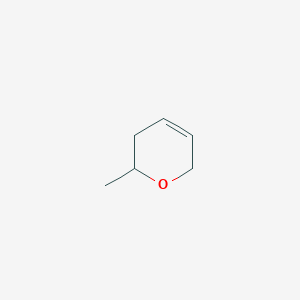
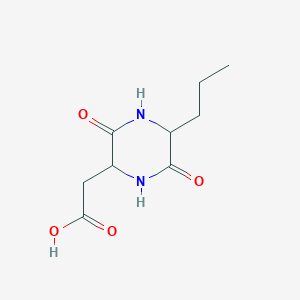
![2-(2-Chloroacetyl)-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13963544.png)
